molecular formula C7H7BrO2S B1334306 4-Bromo-5-ethylthiophene-2-carboxylic acid CAS No. 40477-61-0

4-Bromo-5-ethylthiophene-2-carboxylic acid

Cat. No.: B1334306
CAS No.: 40477-61-0
M. Wt: 235.1 g/mol
InChI Key: IRDAEUDNKBRCAE-UHFFFAOYSA-N
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Description

4-Bromo-5-ethylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • The bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, which upon further processing can yield 4- and 5-nitro derivatives of 2-thiophenecarboxylic acid. This study highlights the reactivity and potential for creating derivatives of thiophene compounds, including 4-Bromo-5-ethylthiophene-2-carboxylic acid (Gol'dfarb, Grotmova, & Belen’kii, 1974).
  • Applications in Organic Synthesis :

    • Research on benzopyrones, closely related to thiophene derivatives, has explored the bromination of various compounds, leading to a mixture of bromo-derivatives. This kind of study is indicative of the potential for this compound in creating a variety of functionalized compounds (Barker & Ellis, 1970).
  • Catalytic Reactions and Derivative Formation :

    • This compound can potentially be used in palladium-catalysed direct arylation reactions. Such applications are useful in synthesizing biheteroaryls and related compounds, showcasing the versatility of bromothiophene derivatives in organic chemistry (Fu, Zhao, Bruneau, & Doucet, 2012).
  • Synthesis of Heterocyclic Compounds :

    • Research has also focused on synthesizing various heterocyclic compounds from thiophene-based acids, including this compound. These studies are crucial for understanding the compound's role in forming new and complex heterocyclic structures (Rowold & MacDonald, 1978).

Properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDAEUDNKBRCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396121
Record name 4-bromo-5-ethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40477-61-0
Record name 4-bromo-5-ethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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